molecular formula C12H7FO3S B6399235 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% CAS No. 1261905-84-3

4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95%

Cat. No. B6399235
CAS RN: 1261905-84-3
M. Wt: 250.25 g/mol
InChI Key: HQZCDDRWCSMBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% (4-F2TPA) is an organic compound with a molecular formula of C9H7FO2S. It is a colorless solid with a melting point of 131-133°C and a boiling point of 255-256°C. 4-F2TPA is a member of the thiophenylbenzoic acid family and is used in a variety of scientific research applications.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% has numerous scientific research applications. It has been used in the synthesis of new organic compounds, such as 2-amino-4-(2-formylthiophen-4-yl)-2-fluorobenzoic acid, as well as in the study of enzyme inhibitors and the development of novel drugs. 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% has also been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed that 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% is also believed to act as an agonist of G protein-coupled receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% has been shown to reduce inflammation, and it has also been shown to have anti-cancer and anti-fungal properties. In addition, 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% has been shown to reduce levels of oxidative stress and to have anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% in laboratory experiments has numerous advantages. It is a relatively inexpensive compound and is easily synthesized in the laboratory. It is also a relatively stable compound, which makes it suitable for long-term storage. However, 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% can be toxic in high concentrations and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95%. It could potentially be used in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. In addition, 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% could be used in the development of new materials, such as polymers and nanomaterials, for use in various applications. Finally, 4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% could be used in the study of enzyme inhibitors and the development of novel drugs.

Synthesis Methods

4-(2-Formylthiophen-4-yl)-2-fluorobenzoic acid, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-formylthiophene with hydrochloric acid to form 2-chloro-4-(2-formylthiophen-4-yl)benzoic acid. This is followed by the reaction of the 2-chloro-4-(2-formylthiophen-4-yl)benzoic acid with sodium fluoride to form 4-(2-formylthiophen-4-yl)-2-fluorobenzoic acid.

properties

IUPAC Name

2-fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-11-4-7(1-2-10(11)12(15)16)8-3-9(5-14)17-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZCDDRWCSMBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689474
Record name 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-84-3
Record name 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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